N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-13(8-17-14(19)3-4-15(17)20)16-7-11-1-2-12(22-11)10-5-6-21-9-10/h1-2,5-6,9H,3-4,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULDHVRVSCTEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Coupling of Furan Derivatives
A validated method involves oxidative coupling of 3-bromofuran-2-carbaldehyde (1 ) with 5-formylfuran-2-ylboronic acid (2 ) under Suzuki-Miyaura conditions. Key parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium carbonate |
| Solvent | Dioxane |
| Temperature | Reflux (100–110°C) |
| Reaction Time | 10–12 hours |
This yields 2,3'-bifuran-5,5'-dicarbaldehyde (3 ) with a reported yield of 68–72% in analogous systems. Purification via recrystallization (ethyl acetate/toluene) ensures removal of Pd residues.
Alternative Routes via Directed C–H Arylation
Palladium-catalyzed C–H arylation offers a complementary pathway. Using 8-aminoquinoline as a directing group, furan-2-carboxamide derivatives undergo regioselective arylation at the C3 position. This method avoids pre-functionalized boronates but requires stringent control of stoichiometry to prevent over-arylation.
Functionalization with the Dioxopyrrolidinyl Acetamide Group
The dioxopyrrolidinyl acetamide moiety is introduced via a two-step process:
Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid
This intermediate is prepared by reacting succinimide with chloroacetyl chloride in dichloromethane, followed by hydrolysis. The reaction proceeds at 0–5°C to minimize side product formation.
Amide Coupling to the Bifuran Intermediate
The bifuran-methylamine derivative (4 ) is generated by reducing 3 with sodium borohydride, followed by Gabriel synthesis. Subsequent coupling with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid uses EDC/HOBt in dimethylformamide (DMF) at room temperature.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction of 3 | NaBH4, MeOH, 0°C, 2h | 85% |
| Amine formation | Phthalimide, DIAD, PPh3, THF | 78% |
| Amide coupling | EDC, HOBt, DMF, rt, 12h | 65% |
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies show that replacing dioxane with tetrahydrofuran (THF) in the Suzuki coupling improves yields to 75% but increases Pd leaching. Industrial-scale production may employ continuous flow systems to enhance efficiency.
Protecting Group Strategies
The dioxopyrrolidin ring’s sensitivity to basic conditions necessitates temporary protection of the amide nitrogen during bifuran functionalization. tert-Butoxycarbonyl (Boc) groups are introduced prior to coupling and removed post-synthesis using trifluoroacetic acid.
Characterization and Quality Control
Critical analytical data for the final compound include:
Chemical Reactions Analysis
Types of Reactions
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : The bifuran moiety can be oxidized to generate quinone-like structures.
Reduction: : Reduction of the bifuran moiety typically leads to dihydrofuran derivatives.
Substitution: : The acetamide group can be involved in nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as KMnO4, H2O2, or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.
Substitution: : Nucleophiles like amines or alcohols under basic conditions, often using a catalytic amount of a base such as NaH or K2CO3.
Major Products Formed
Oxidation products: : Bifuran-quinone derivatives.
Reduction products: : Dihydro-bifuran derivatives.
Substitution products: : N-substituted acetamide derivatives.
Scientific Research Applications
Chemistry
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is utilized as a building block in organic synthesis due to its unique bifuran and acetamide functionalities. It serves as a precursor for the synthesis of more complex heterocyclic compounds and polymers.
Biology
In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes and proteins. Its bifuran moiety is thought to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Pharmacologically, this compound has been investigated for its antimicrobial and anticancer properties. Its ability to disrupt cellular processes in pathogens and cancer cells highlights its therapeutic potential.
Industry
In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials, including high-performance polymers and coatings.
Mechanism of Action
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects through several mechanisms:
Enzyme Inhibition: : It binds to active sites of enzymes, inhibiting their activity. This has been observed in various enzymes involved in metabolic pathways.
Interaction with Biomolecules: : The bifuran moiety interacts with nucleic acids and proteins, disrupting their normal function.
Cellular Pathways: : It can interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Physicochemical Comparisons
Receptor Affinity and Selectivity
- Target Compound vs. Pyridazinone Derivatives (): The pyridazinone-based acetamides in exhibit agonist activity at FPR2 receptors, critical in neutrophil-mediated inflammation. FPR2) .
Target Compound vs. Benzothiazole Derivatives (): The benzothiazole ring in compounds enhances lipophilicity, likely improving membrane permeability. In contrast, the target’s bifuran and dioxopyrrolidin groups may reduce logP values, favoring solubility and central nervous system (CNS) penetration if applicable .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the bifuran moiety and the dioxopyrrolidine group. The bifuran structure is known for its stability and unique electronic properties, which may contribute to its biological activity. The dioxopyrrolidine portion is often associated with various pharmacological effects due to its ability to interact with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the dioxopyrrolidine framework can inhibit the growth of various bacteria and fungi.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Compound A | Moderate | E. coli | |
| Compound B | Significant | S. aureus | |
| Compound C | High | Candida albicans |
Anticonvulsant and Antinociceptive Effects
Recent studies have highlighted the anticonvulsant and antinociceptive properties of compounds derived from the pyrrolidine-2,5-dione structure. For example, a related compound demonstrated efficacy in reducing seizure frequency in animal models and exhibited pain-relieving effects comparable to established analgesics.
The most promising results showed that certain derivatives could modulate voltage-gated sodium channels and GABA transporters, suggesting a multifaceted mechanism of action:
- Anticonvulsant Activity : ED50 values lower than traditional medications like valproic acid.
- Antinociceptive Activity : Significant reduction in pain response in animal models.
The biological activities of this compound may be attributed to several mechanisms:
- Ion Channel Modulation : Interaction with sodium and calcium channels.
- GABAergic Activity : Inhibition of GABA transporters leading to increased GABAergic transmission.
- Antioxidant Properties : Potential to scavenge free radicals, contributing to its protective effects in cellular systems.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several derivatives including this compound against a panel of pathogens. The results indicated that modifications to the bifuran or dioxopyrrolidine moieties significantly impacted antimicrobial potency.
Study 2: Pain Relief in Animal Models
In a controlled trial involving rodents, the compound was administered to assess its analgesic effects. The findings demonstrated a marked reduction in pain behaviors compared to control groups receiving placebo treatments.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step functional group transformations. Key steps include:
- Formation of the [2,3'-bifuran] core via cyclization of furan precursors under acidic or transition metal-catalyzed conditions .
- Coupling the bifuran moiety with 2-(2,5-dioxopyrrolidin-1-yl)acetamide using reagents like EDCI/HOBt for amide bond formation .
- Optimization of reaction conditions (e.g., temperature, pH, solvent polarity) to improve yield. For example, using DMF as a solvent with sodium hydroxide as a base enhances coupling efficiency .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the bifuran and pyrrolidinedione moieties. Aromatic protons in the bifuran appear as distinct doublets (δ 6.2–7.5 ppm), while the pyrrolidinedione carbonyl resonates at ~170–175 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₄N₂O₅: 338.0903) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1750 cm⁻¹ (pyrrolidinedione C=O) confirm functional groups .
Q. What are the primary biological targets or assays used in the initial screening of this compound?
- Answer : Common assays include:
- Enzyme inhibition assays : Targeting proteases or kinases due to the compound's amide and heterocyclic motifs .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the bifuran or pyrrolidinedione) influence the compound's bioactivity and selectivity?
- Answer : Structure-activity relationship (SAR) studies reveal:
- Bifuran substitution : Electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition but reduce solubility. Methyl groups improve membrane permeability .
- Pyrrolidinedione modifications : Replacing the dione with a lactam reduces metabolic instability but may alter target specificity .
- Methodology : Computational docking (e.g., AutoDock Vina) paired with in vitro validation identifies optimal substituents .
Q. How can researchers resolve contradictions in biological activity data across different studies (e.g., conflicting IC₅₀ values)?
- Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound purity : Validate purity (>95%) via HPLC and adjust for batch-to-batch variability .
- Cell line specificity : Compare results across multiple cell models (e.g., primary vs. immortalized lines) .
Q. What strategies can mitigate the compound's degradation under physiological conditions (e.g., serum stability)?
- Answer :
- Prodrug design : Mask the amide group with hydrolyzable esters or carbamates to enhance stability .
- Formulation optimization : Use liposomal encapsulation or cyclodextrin complexes to protect against enzymatic degradation .
- Stability assays : Monitor degradation via LC-MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
Q. How to design experiments to study the compound's binding interactions with putative targets (e.g., enzymes or receptors)?
- Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- X-ray crystallography : Resolve co-crystal structures to identify critical binding residues (e.g., hydrogen bonds with the pyrrolidinedione) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
